molecular formula C15H20FNO4 B8095634 Boc-2-fluoro-D-homophenylalanine

Boc-2-fluoro-D-homophenylalanine

Cat. No.: B8095634
M. Wt: 297.32 g/mol
InChI Key: QFXYXMWIFSVJSE-GFCCVEGCSA-N
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Description

Boc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the phenyl ring. This compound is often used in peptide synthesis and as an impurity in the production of certain pharmaceuticals, such as Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-fluoro-D-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Fluorination: The phenyl ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-2-fluoro-D-homophenylalanine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Peptide Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA)

    Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields 2-fluoro-D-homophenylalanine.

    Peptides: Coupling with other amino acids forms various peptides

Scientific Research Applications

Boc-2-fluoro-D-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Pharmaceutical Research: As an impurity in Sitagliptin, it is studied for its role in the synthesis and quality control of this anti-diabetic drug.

    Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Medicinal Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the biological activity of amino acids and peptides

Mechanism of Action

The mechanism of action of Boc-2-fluoro-D-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Boc-D-homophenylalanine: Similar structure but without the fluorine atom.

    Boc-2-fluoro-L-homophenylalanine: The L-enantiomer of the compound.

    Boc-2-fluoro-D-phenylalanine: Similar structure but without the additional methylene group in the side chain

Uniqueness

Boc-2-fluoro-D-homophenylalanine is unique due to the presence of both the Boc protecting group and the fluorine atom. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable tool in medicinal chemistry and peptide synthesis .

Biological Activity

Boc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative with significant implications in medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 2-position of the phenyl ring, which contributes to its unique biological properties. The following sections detail its biological activity, mechanisms, applications, and relevant research findings.

  • Molecular Formula : C15H19FNO4
  • Molecular Weight : 315.32 g/mol

The presence of fluorine in this compound enhances the stability and bioactivity of peptides and proteins into which it is incorporated. This modification often leads to increased binding affinities and altered biological activities, making it a valuable compound in drug design and protein engineering.

This compound interacts with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and stability, which can lead to improved potency and selectivity in therapeutic applications . The compound's incorporation into peptides can modify their structure and function, influencing enzyme-substrate interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interactions

  • Studies indicate that fluorinated amino acids like this compound can enhance enzyme activity by stabilizing transition states or altering substrate specificity. This property is crucial for understanding enzyme mechanisms and developing enzyme inhibitors .

2. Peptide Synthesis

  • As a building block in peptide synthesis, this compound allows for the creation of novel therapeutic agents. Its unique structure facilitates the incorporation of fluorinated residues that can enhance the biological activity of peptides .

3. Drug Development

  • The compound has potential applications in drug design, particularly in targeting specific receptors. Its ability to mimic natural amino acids while providing distinct reactivity profiles makes it valuable in developing selective enzyme inhibitors and antiviral agents .

Case Study 1: Enzyme Inhibition

In a study exploring the inhibition of L-type amino acid transporter 1 (LAT1), this compound was tested for its ability to inhibit the uptake of [^3H]-gabapentin into HEK-hLAT1 cells. The compound demonstrated significant inhibition at various concentrations, highlighting its potential as a therapeutic agent targeting amino acid transport mechanisms .

Case Study 2: Peptide Therapeutics

Research involving the synthesis of peptides incorporating this compound showed enhanced binding affinities compared to non-fluorinated counterparts. These peptides exhibited improved pharmacological profiles, suggesting that the incorporation of this fluorinated amino acid could lead to more effective therapeutic agents .

Comparative Analysis

The following table summarizes key compounds related to this compound, illustrating their unique features and potential applications:

Compound NameKey FeaturesApplications
Boc-3,4-difluoro-D-beta-homophenylalanine Contains two fluorine atoms; used in similar researchPeptide synthesis, drug development
Boc-2-chloro-D-homophenylalanine Chlorine instead of fluorine; different reactivity profileEnzyme studies, organic synthesis
Boc-D-homophenylalanine No fluorination; baseline for comparisonGeneral peptide synthesis

Properties

IUPAC Name

(2R)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYXMWIFSVJSE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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